

# tenofovir alafenamide monofumarate vs hemifumarate salt properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Salt Properties of **Tenofovir Alafenamide Monofumarate** and Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tenofovir alafenamide (TAF) is a phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3][4] The selection of an appropriate salt form is a critical determinant of a drug's physicochemical properties, influencing its stability, solubility, and bioavailability. This guide provides a detailed comparison of two key fumarate salt forms of TAF: the monofumarate and the hemifumarate. While the hemifumarate salt is the commercially marketed form in products like Vemlidy®, understanding the properties of the monofumarate is crucial for a comprehensive solid-state landscape of this important antiviral agent.[1][2][3][4]

Recent research has revealed a nuanced solid-state chemistry for TAF fumarates, challenging the simple classification of these compounds as either pure salts or co-crystals.[5][6][7] The tenofovir alafenamide hemifumarate (TAF HF) is characterized as a co-crystal.[5][6][7] In contrast, **tenofovir alafenamide monofumarate** (TAF MF) can exist in multiple polymorphic forms, with Form I (TA MF1) identified as a mixed ionization state complex or a pure salt, while Forms II (TA MF2) and III (TA MF3) are described as pure co-crystals.[5][6][7] One study also



identified a monofumarate hemihydrate that exists as a mixture of 75% co-crystal and 25% salt. [1][2][3]

This guide will delve into the quantitative differences between these salt forms, provide detailed experimental protocols for their characterization, and visualize key concepts through diagrams.

## **Comparative Physicochemical Properties**

The choice of the hemifumarate salt for pharmaceutical development is underpinned by its superior thermodynamic and chemical stability.[8] The following tables summarize the key quantitative data available for the monofumarate and hemifumarate forms of tenofovir alafenamide.

Table 1: Physicochemical Properties of Tenofovir Alafenamide Fumarate Salts



| Property                                   | Tenofovir Alafenamide Monofumarate (Form I unless specified)                                                               | Tenofovir<br>Alafenamide<br>Hemifumarate                                                                 | Reference(s)        |
|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|---------------------|
| Stoichiometric Ratio<br>(TAF:Fumaric Acid) | 1:1                                                                                                                        | 2:1 (0.5 ± 0.1)                                                                                          | [1][2],[8]          |
| Physical Form                              | Crystalline solid,<br>exists in multiple<br>polymorphs (I, II, III)                                                        | Anhydrous, non-<br>hygroscopic<br>crystalline solid                                                      | [5][6],[8]          |
| Nature of Solid Form                       | Form I: Mixed ionization state/pure salt. Forms II & III: Cocrystal. A hemihydrate form is a 75:25 cocrystal:salt mixture. | Co-crystal                                                                                               | [5][6][7],[1][2][3] |
| Melting Point (DSC Onset Endotherm)        | Form II: 106.6 ± 2°C                                                                                                       | ~131°C (131 ± 2°C)                                                                                       | [9],[8]             |
| Stability                                  | Metastable phase.[1] [3] Can convert to the more stable hemifumarate form in certain solvents.[10]                         | Thermodynamically more stable form.[6][7] Exhibits improved chemical and longterm storage stability. [8] | [1][3][6][7][10]    |

Table 2: X-Ray Powder Diffraction (XRPD) Peak Positions (2θ)



| Salt Form                                        | Characteristic Peaks (2θ ± 0.2°)                                                                                                               | Reference(s) |
|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Tenofovir Alafenamide<br>Hemifumarate            | 6.9, 8.6, 10.0, 11.0, 12.2, 15.9, 16.3, 20.2, 20.8                                                                                             | [8]          |
| Tenofovir Alafenamide<br>Monofumarate (Form I)   | Data not explicitly provided in a comparable format in the search results.                                                                     |              |
| Tenofovir Alafenamide<br>Monofumarate (Form II)  | 5.4, 11.1, 17.8, 18.7, 19.6,<br>21.3, 21.9, 22.4, 26.6, 27.1,<br>32.1                                                                          | [9]          |
| Tenofovir Alafenamide<br>Monofumarate (Form A)   | 9.8, 10.5, 15.1, 15.7, 17.0,<br>17.6, 19.0, 19.5, 20.8, 21.2,<br>22.4, 23.2, 23.8, 25.2, 27.1,<br>28.5, 33.5                                   | [9]          |
| Tenofovir Alafenamide<br>Sesquifumarate (Form B) | 10.5, 10.9, 12.3, 14.5, 15.9,<br>16.7, 19.0, 21.0, 22.5, 23.6,<br>23.9, 24.5, 24.9, 27.2, 27.8,<br>30.0, 32.4, 35.8, 37.5, 38.6,<br>40.3, 43.0 | [9]          |

## **Experimental Protocols**

The characterization of the solid-state properties of TAF monofumarate and hemifumarate relies on a suite of analytical techniques. Below are detailed methodologies as described in the cited literature.

## X-Ray Powder Diffraction (XRPD)

- Objective: To identify the crystalline form and assess phase purity.
- Instrumentation: Rigaku D/Max-2550PC microdiffractometer or PANalytical X'Pert PRO diffractometer.[1][6]
- Method for TAF Hemifumarate:



- X-ray Source: Cu K $\alpha$ 1 radiation ( $\lambda$  = 1.5406 Å).[1]
- Voltage and Current: 45 kV and 45 mA.[8]
- Scan Range: 2° to 40° 2θ.[1][8]
- Step Size: 0.0084°.[8]
- Scan Speed/Counting Time: 5°/min with a count time of 0.5-2 s, or a counting time of 8.25 s per step.[1][8]
- Method for TAF Monofumarate Polymorphs:
  - Instrumentation: PANalytical X'Pert PRO diffractometer.[6]
  - Configuration: Theta/theta geometry.[6]
  - Detector: X'Celerator detector.[6]
  - Sample Preparation: Samples were placed on a silicon wafer zero background holder.

### **Differential Scanning Calorimetry (DSC)**

- Objective: To determine the melting point and other thermal transitions.
- Instrumentation: TA DSC Q100 or Mettler Toledo DSC 1.[1][5][6]
- Method:
  - Sample Preparation: Approximately 8 mg of the sample is placed in a Tzero<sup>™</sup> Pan and sealed.[11]
  - Heating Rate: A linear heating rate of 10°C/min is applied.[5][6][9]
  - Atmosphere: The DSC cell is purged with nitrogen.[11]
  - Analysis: The onset of the endothermic peak is reported as the melting point.[8]

## **Thermogravimetric Analysis (TGA)**



- Objective: To assess thermal stability and the presence of solvates or hydrates.
- Instrumentation: TA Instruments Q500 thermogravimetric analyzer.[9]
- Method:

Atmosphere: Nitrogen.[9]

Heating Rate: 10°C/min.[9]

Analysis: The instrument measures the change in mass as a function of temperature. For
the monofumarate hemihydrate, a continuous loss of solvate was observed before 120°C,
followed by decomposition at 187°C.[2] The hemifumarate shows almost no weight loss
until decomposition begins at 186°C.[1]

## **Dynamic Vapor Sorption (DVS)**

- Objective: To evaluate the hygroscopicity of the material.
- General Principle: DVS measures the uptake and loss of a solvent (typically water) by a
  sample exposed to controlled humidity at a constant temperature.[12] This technique is
  crucial for understanding how a material will behave under different storage and
  manufacturing conditions.[12] While specific DVS data for TAF salts were not detailed in the
  provided search results, this is a standard method for such characterization.

# Visualizations Signaling Pathway of Tenofovir Alafenamide

Tenofovir alafenamide is a prodrug that is metabolized intracellularly to the active antiviral agent, tenofovir diphosphate. This pathway is critical to its efficacy.





Click to download full resolution via product page

Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).

## **Experimental Workflow for Salt Form Characterization**

The process of identifying and characterizing different salt forms of an active pharmaceutical ingredient (API) follows a logical progression of experiments.





Click to download full resolution via product page

Caption: General workflow for the characterization of pharmaceutical salt forms.



### Conclusion

The solid-state chemistry of tenofovir alafenamide fumarates is a prime example of the complexity underlying pharmaceutical salt selection. While both monofumarate and hemifumarate forms exist, their fundamental properties differ significantly. The tenofovir alafenamide hemifumarate stands out as a stable, non-hygroscopic co-crystal, justifying its selection for clinical development and commercialization.[6][7][8] In contrast, the monofumarate is a metastable form that exhibits polymorphism, with its various forms displaying characteristics of salts, co-crystals, or a mixture thereof.[1][3][5][6][7]

For drug development professionals, this technical guide underscores the importance of comprehensive solid-state characterization. The superior stability of the hemifumarate form translates to better process reproducibility, improved long-term storage, and greater uniformity in the final drug product, all of which are critical for ensuring patient safety and therapeutic efficacy.[8]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]



- 8. US9296769B2 Tenofovir alafenamide hemifumarate Google Patents [patents.google.com]
- 9. US20190100542A1 Crystal form of tenofovir alafenamide salt, preparation method and use thereof Google Patents [patents.google.com]
- 10. epo.org [epo.org]
- 11. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- To cite this document: BenchChem. [tenofovir alafenamide monofumarate vs hemifumarate salt properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672339#tenofovir-alafenamide-monofumarate-vs-hemifumarate-salt-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com